

4-Vinylbenzocyclobutene chemical properties and physical data

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Compound of Interest

Compound Name: 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene

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Introduction

4-Vinylbenzocyclobutene (4-VBCB) is a unique bifunctional monomer that has garnered significant attention in materials science and polymer chemistry. Its structure incorporates a polymerizable vinyl group and a thermally labile benzocyclobutene (BCB) moiety. This combination allows for the synthesis of functional polymers that can be subsequently crosslinked into robust thermoset materials through a clean, catalyst-free thermal process. The key to its utility lies in the thermally induced, electrocyclic ring-opening of the strained four-membered ring to form a highly reactive o-quinodimethane intermediate[1][2]. This guide provides a comprehensive overview of the chemical and physical properties of 4-VBCB, detailed synthetic protocols, and an exploration of its core reactivity for researchers and professionals in polymer science and microelectronics.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for 4-Vinylbenzocyclobutene.

Identifier	Value	Source(s)
IUPAC Name	3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene	
CAS Number	99717-87-0	
Molecular Formula	C ₁₀ H ₁₀	
Molecular Weight	130.19 g/mol	
SMILES String	C=Cc1ccc2CCc2c1	
InChI Key	DTGDMPJDZKDHEP-UHFFFAOYSA-N	
MDL Number	MFCD09834065	

Physicochemical Properties

The physical properties of 4-VBCB are essential for its handling, storage, and application in polymerization processes. It is a colorless to light yellow liquid under standard conditions[3].

Property	Value	Conditions	Source(s)
Appearance	Colorless to light yellow liquid	Standard	[3]
Density	0.962 g/mL	25 °C	[3]
Boiling Point	225.3 ± 30.0 °C	Predicted	[3]
Refractive Index	1.578	n ₂₀ /D	
Flash Point	76.1 °C (169.0 °F)	Closed Cup	
Storage Temperature	2-8 °C	Recommended	

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of 4-VBCB. The following data has been reported in the literature.

Spectroscopy	Chemical Shift (δ) / Wavenumber (cm^{-1})	Assignment	Source(s)
^1H NMR	7.26 (d, 1H), 7.20 (s, 1H), 7.04 (d, 1H)	Aromatic Protons (Ar-H)	[3]
	6.74 (dd, 1H)	Vinylic Proton (-CH=)	
	5.70 (d, 1H), 5.20 (d, 1H)	Vinylic Protons (=CH ₂)	
	3.19 (s, 4H)	Cyclobutene Methylene Protons (-CH ₂ -CH ₂ -)	
^{13}C NMR	146.09, 145.75, 137.94, 125.71, 122.58, 119.90	Aromatic & Vinylic Carbons	[3]
	136.69	Vinylic Carbon (-CH=)	
	112.38	Vinylic Carbon (=CH ₂)	
	29.52, 29.35	Cyclobutene Methylene Carbons (-CH ₂)	
Infrared (IR)	2925	C-H Stretch (Aliphatic)	[3]
	1627	C=C Stretch (Vinyl)	
	1473	C=C Stretch (Aromatic)	
	989, 901	=C-H Bend (Vinyl Out-of-Plane)	

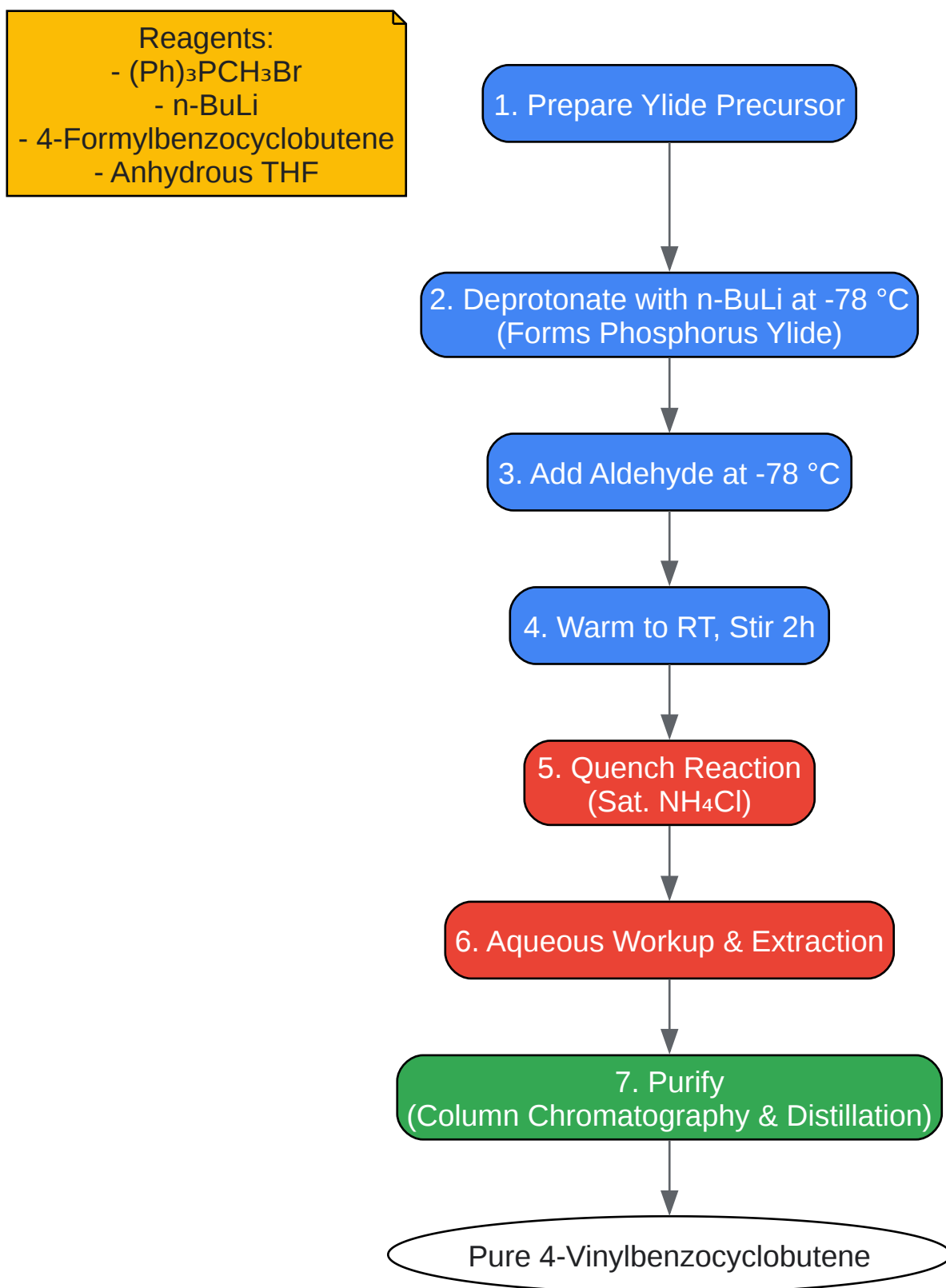
The ^1H NMR spectrum clearly distinguishes the vinylic, aromatic, and the characteristic singlet for the four aliphatic protons of the cyclobutene ring at approximately 3.19 ppm. The ^{13}C NMR confirms the presence of ten unique carbon environments, consistent with the molecule's structure.

Core Reactivity: Thermally Induced Ring-Opening

The most significant chemical property of 4-VBCB is the thermal reactivity of the benzocyclobutene ring. The four-membered ring is strained and, upon heating to temperatures typically above 180-200 °C, undergoes a conrotatory, electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate (a conjugated diene)[1][4]. This transformation is the cornerstone of BCB-based thermosetting polymers.

Causality: The driving force for this reaction is the release of ring strain in the cyclobutene moiety. The resulting diene is highly reactive and will readily participate in cycloaddition reactions.

In the absence of other reactive species (dienophiles), the o-quinodimethane intermediate can react with itself via a [4+4] cycloaddition to form an eight-membered ring or polymerize[1][5]. If a dienophile is present, a [4+2] Diels-Alder cycloaddition occurs. When 4-VBCB is polymerized via its vinyl group first, this ring-opening reaction enables intermolecular crosslinking between polymer chains, transforming a thermoplastic material into a stable thermoset network without the release of any volatile byproducts[2][6].



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